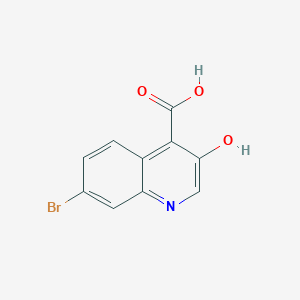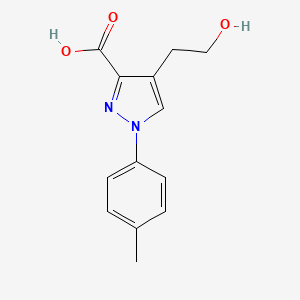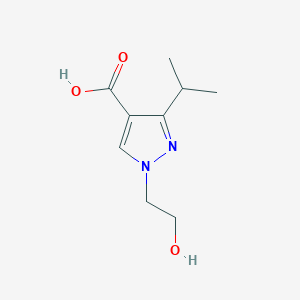![molecular formula C9H7NO2S B1518833 2-[(2-Cyanophenyl)sulfanyl]acetic acid CAS No. 98589-44-7](/img/structure/B1518833.png)
2-[(2-Cyanophenyl)sulfanyl]acetic acid
Vue d'ensemble
Description
“2-[(2-Cyanophenyl)sulfanyl]acetic acid” is a chemical compound with the molecular formula C9H7NO2S . It is mainly used as a pharmaceutical intermediate and a starting material for the synthesis of various bioactive molecules.
Molecular Structure Analysis
The molecular weight of “2-[(2-Cyanophenyl)sulfanyl]acetic acid” is 193.22 . The InChI key, which is a unique identifier for the compound, is XJMOBJCTKKHPTE-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“2-[(2-Cyanophenyl)sulfanyl]acetic acid” is a white to off-white crystalline powder. The boiling point and other specific physical and chemical properties are not provided in the available resources .Applications De Recherche Scientifique
Synthesis and Antimicrobial Activity
2-[(2-Cyanophenyl)sulfanyl]acetic acid and its derivatives have been utilized in the synthesis of various organic compounds with notable antimicrobial activities. For instance, this compound served as a key intermediate in synthesizing thiazolidinone, thiazoline, and thiophene derivatives. Some of these synthesized compounds exhibited promising antimicrobial properties, highlighting their potential application in developing new antimicrobial agents (Gouda et al., 2010).
Biological Activity and Chemical Synthesis
Further research explored the synthesis of sulfur- and nitrogen-containing compounds based on phenylthiourea and acetophenone derivatives. This research aimed to create compounds with significant physiological properties, including antioxidant effects and the potential for drug development. The study found that certain synthesized compounds demonstrated notable biological activities, suggesting their utility in creating new pharmacological agents (Farzaliyev et al., 2020).
Catalysis and Chemical Reactions
The compound has also been applied as a catalyst or intermediate in various chemical reactions. For example, sulfuric acid derivatives, including those related to 2-[(2-Cyanophenyl)sulfanyl]acetic acid, have been used as recyclable catalysts for synthesizing bis(pyrazol-5-ols), demonstrating the compound's role in facilitating chemical transformations (Tayebi et al., 2011).
Molecular Engineering and Sensitization
In the field of molecular engineering, derivatives of 2-[(2-Cyanophenyl)sulfanyl]acetic acid have been explored for their potential applications in solar cell technology. Organic sensitizers, incorporating this compound, have shown high efficiency in converting incident photons to current, highlighting its significance in the development of renewable energy technologies (Kim et al., 2006).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-cyanophenyl)sulfanylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c10-5-7-3-1-2-4-8(7)13-6-9(11)12/h1-4H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJMOBJCTKKHPTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)SCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{[(5-Bromothien-2-yl)methyl]thio}ethanamine hydrochloride](/img/structure/B1518752.png)
![1-[8-Chloro-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine hydrochloride](/img/structure/B1518753.png)

![2-chloro-1-{1H,2H,3H,4H,5H-pyrido[4,3-b]indol-2-yl}ethan-1-one](/img/structure/B1518758.png)
![3-(4-bromophenyl)-2-(dimethylamino)-3H-thieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B1518759.png)
![1-isopropyl-5,6-dihydropyrano[3,4-b]pyrazolo[4,3-e]pyridin-8(1H)-one](/img/structure/B1518760.png)







![4-[(2-Hydroxyethyl)(methyl)sulfamoyl]benzoic acid](/img/structure/B1518773.png)